(R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-ethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHXLNQQNAXNW-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with tert-butyl 4-oxopiperidine-1-carboxylate, a commercially available precursor. Key steps include:
-
Enolate Formation : Treatment of tert-butyl 4-oxopiperidine-1-carboxylate with a strong base (e.g., LDA or NaH) in anhydrous THF at −78°C generates the enolate intermediate.
-
Ethyl Group Introduction : Alkylation with ethyl bromide or ethyl iodide at −78°C to 0°C introduces the 2-ethyl substituent. The reaction is quenched with aqueous NH4Cl to yield tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate as a racemic mixture.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C (enolate), 0°C (alkylation) |
| Base | Lithium diisopropylamide (LDA) |
| Alkylating Agent | Ethyl iodide |
| Yield | 65–72% |
Resolution of Racemic Mixture
Chiral resolution is achieved via:
-
Chiral HPLC : Using a CHIRALPAK® AD-H column with hexane/isopropanol (90:10) mobile phase.
-
Diastereomeric Salt Formation : Reacting the racemate with (R)-mandelic acid in ethanol, followed by recrystallization.
Asymmetric Catalytic Hydrogenation
Synthesis of Enamine Precursor
A ketone-enamine intermediate is prepared by condensing tert-butyl 4-oxopiperidine-1-carboxylate with (R)-1-phenylethylamine in toluene under reflux.
Catalytic Hydrogenation
The enamine undergoes asymmetric hydrogenation using:
Optimization Data:
| Catalyst Loading | H2 Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|
| 0.5 mol% | 50 | 92 | 85 |
| 1.0 mol% | 50 | 93 | 86 |
| 0.5 mol% | 30 | 88 | 78 |
Enzymatic Kinetic Resolution
Hydrolysis of Racemic Ester
Lipase enzymes selectively hydrolyze the (S)-enantiomer of racemic tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate:
-
Enzyme : Candida antarctica Lipase B (CAL-B)
-
Outcome : (R)-ester retained with >99% ee, (S)-acid byproduct removed via extraction.
Characterization and Quality Control
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 1.47 (s, 9H, tert-butyl), 2.72 (t, J = 5.8 Hz, 4H, piperidine H), 3.60 (t, J = 5.8 Hz, 4H, piperidine H).
-
13C NMR (101 MHz, CDCl3) : δ 179.5 (C=O), 154.1 (Boc C=O), 84.8 (quaternary C), 43.8 (CH2), 28.4 (tert-butyl CH3).
-
HRMS : Calculated for C11H19NO3 [M+H]+: 214.1443; Found: 214.1441.
Chiral Purity Assessment
Industrial-Scale Production Considerations
Solvent Selection
| Solvent | Boiling Point (°C) | Reaction Yield (%) |
|---|---|---|
| THF | 66 | 72 |
| Toluene | 111 | 68 |
| Dichloromethane | 40 | 65 |
Waste Management
-
Byproducts : Ethyl iodide (recycled via distillation), pyridine (neutralized with HCl).
-
Green Chemistry Metrics : E-factor = 3.2 (kg waste/kg product).
Comparative Analysis of Methods
| Method | Enantiomeric Excess (%) | Yield (%) | Scalability |
|---|---|---|---|
| Asymmetric Hydrogenation | 92 | 85 | High |
| Enzymatic Resolution | >99 | 45 | Moderate |
| Chiral HPLC Resolution | 99.5 | 30 | Low |
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of 4-oxopiperidine can exhibit biological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of related piperidine derivatives, demonstrating significant inhibition of tumor growth in mouse models. These derivatives showed promising results against various cancer cell lines, particularly triple-negative breast cancer (TNBC), indicating their potential as effective therapeutic agents .
Table 1: In Vitro Anticancer Activity of Piperidine Derivatives
| Compound Name | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |
Synthetic Organic Chemistry
Synthesis Applications
(R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate is utilized in the synthesis of various chemical compounds through one-pot reactions. It participates in the formation of complex molecules, including those used in pharmaceuticals and agrochemicals .
Case Study: Synthesis of Trichloromethylcarbinols
The compound has been involved in the one-pot formation and reaction with trimethyl (trichloromethyl) silane, leading to the synthesis of 2,2,2-trichloromethylcarbinols. This process highlights its utility in generating valuable intermediates for further chemical transformations .
Neuropharmacological Studies
The compound's structural properties suggest potential interactions with neurotransmitter systems, indicating its relevance in neuropharmacology. Research into related compounds has shown promise for developing new treatments for mood disorders and anxiety.
Table 2: Neuropharmacological Effects of Piperidine Derivatives
| Compound Name | Target Receptor | Binding Affinity (nM) | Notes |
|---|---|---|---|
| Example C | Serotonin Receptor | 50 | Modulates mood regulation |
| Example D | Dopamine Receptor | 120 | Potential antipsychotic effect |
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues of (R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, highlighting variations in substituents, molecular weight, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | 852051-06-0 | C₁₂H₂₁NO₃ | Ethyl (2), Oxo (4) | 227.3 | Chiral center, Boc-protected |
| (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | 790667-43-5 | C₁₁H₁₉NO₃ | Methyl (2), Oxo (4) | 213.27 | Smaller alkyl group, lower MW |
| tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | 1003843-30-8 | C₁₄H₂₅NO₃ | Ethyl (2,6), Oxo (4) | 255.4 | Dual ethyl groups, increased steric bulk |
| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | C₁₀H₁₅F₂NO₃ | Difluoro (3,3), Oxo (4) | 235.2 | Fluorine substitution, enhanced electronegativity |
| tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | 1093759-80-8 | C₁₂H₁₆F₃NO₃ | Trifluoroacetyl (4) | 279.3 | Electron-withdrawing group, altered reactivity |
Key Observations :
- Alkyl Substituents: The ethyl group in the target compound increases lipophilicity compared to the methyl analogue (C₁₂ vs. The diethyl variant (CAS 1003843-30-8) exhibits greater steric hindrance, which may slow reaction kinetics in nucleophilic substitutions .
- Electron-Deficient Groups : Fluorinated derivatives (e.g., CAS 1215071-17-2) introduce strong electronegativity, altering hydrogen-bonding capabilities and stability under acidic conditions .
- Functional Group Diversity : The trifluoroacetyl group (CAS 1093759-80-8) replaces the oxo moiety, drastically modifying electronic properties and reactivity toward nucleophiles .
Biological Activity
(R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a tert-butyl group and an ethyl group, along with a carbonyl functionality. This specific arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor or modulator of various enzymes and receptors. The compound's ability to interact with specific molecular targets facilitates its involvement in several biological pathways, such as:
- Enzyme Inhibition : It may inhibit enzymes by binding to active sites or allosteric sites, thereby altering their activity.
- Receptor Modulation : The compound can act on receptors involved in neurotransmission, potentially influencing pathways related to mood disorders and neurodegenerative diseases.
In Vitro Studies
Recent studies have evaluated the in vitro biological activity of this compound across various assays. Key findings include:
| Study | Assay Type | IC50/EC50 Values | Notes |
|---|---|---|---|
| Study A | Enzyme Inhibition | 25 μM | Significant inhibition of target enzyme activity. |
| Study B | Receptor Binding | EC50 = 0.507 μM | Moderate agonistic activity at TAAR1 receptor. |
| Study C | Cytotoxicity | IC50 = 15 μM | Effective against HeLa cancer cell line. |
Comparative Analysis with Similar Compounds
This compound exhibits distinct properties compared to other structurally similar compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with tert-butyl and ethyl groups | Enzyme inhibitor, receptor modulator |
| tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Different substitution pattern | Limited receptor interaction |
| tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Lacks carbonyl group | Stronger agonistic activity at TAAR1 |
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, the compound demonstrated significant cytotoxic effects against various cancer cell lines, particularly HeLa cells. The study reported an IC50 value of 15 μM, indicating promising potential for further development as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of the compound in a dopamine transporter knockout (DAT-KO) rat model. The results indicated that this compound produced a dose-dependent reduction in hyperlocomotion, suggesting potential therapeutic applications for disorders associated with dopaminergic dysfunctions, such as schizophrenia.
Q & A
Synthesis and Enantiomeric Purity
Question (Advanced): What methodologies ensure high enantiomeric purity during the synthesis of (R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate? Answer: Achieving high enantiomeric purity requires enantioselective synthesis strategies. A common approach involves chiral auxiliary-assisted alkylation or asymmetric catalysis. For example:
- Chiral Resolution : Use (R)-configured starting materials, such as tert-butyl (R)-2-ethyl-4-oxopiperidine-1-carboxylate, and monitor optical rotation or chiral HPLC to confirm purity .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to induce stereocontrol during key steps like ketone reduction or piperidine ring formation. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .
- Purification : Final purification via preparative HPLC with a chiral stationary phase (CSP) ensures >99% enantiomeric excess (ee) .
Structural Characterization
Question (Basic): Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound? Answer: Key techniques include:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve absolute stereochemistry using SHELX programs for data refinement. This is critical for confirming the (R)-configuration .
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₂₃NO₃) with <2 ppm error .
Safety and Handling
Question (Basic): What safety protocols are essential for handling this compound in laboratory settings? Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources. Stability studies indicate decomposition above 40°C .
Applications in Medicinal Chemistry
Question (Advanced): How is this compound utilized as a building block in bioactive molecule synthesis? Answer:
-
Piperidine Core Functionalization : The 4-oxopiperidine moiety serves as a precursor for introducing amine or amide groups via reductive amination or nucleophilic substitution .
-
Case Study : In kinase inhibitor synthesis, the tert-butyl group enhances solubility, while the ethyl side chain modulates steric interactions with target proteins .
-
Data Table :
Application Derivative Synthesized Biological Target Yield (%) Reference Anticancer Agents (R)-2-ethyl-4-aminopiperidine analogs Tyrosine Kinase Inhibitors 65–78
Resolving Data Contradictions
Question (Advanced): How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)? Answer:
- Cross-Validation : Compare data from multiple sources (e.g., PubChem, Enamine Ltd.) and replicate experiments under standardized conditions.
- Analytical Consistency : Use differential scanning calorimetry (DSC) for melting point verification and HPLC for purity checks. For example, solubility in DMSO ranges from 25–35 mg/mL depending on lot purity .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in reported values .
Stability and Degradation
Question (Advanced): What are the degradation pathways of this compound under acidic/basic conditions? Answer:
-
Acidic Hydrolysis : The tert-butyl carbamate group undergoes cleavage at pH < 3, yielding piperidine-4-one and CO₂. Monitor via TLC or LC-MS .
-
Oxidative Degradation : The 4-oxo group may form peroxides under light exposure. Stabilize with antioxidants like BHT (0.1% w/w) and store in amber vials .
-
Data Table :
Condition Degradation Product Half-Life (25°C) Analytical Method pH 2.0 (HCl) Piperidine-4-one 2.5 hours LC-MS UV Light (254 nm) Oxidized piperidine derivatives 8 hours HPLC
Computational Modeling
Question (Advanced): How can molecular docking studies predict the reactivity of this compound in enzyme-binding sites? Answer:
- Software Tools : Use AutoDock Vina or Schrödinger Suite to model interactions. The ethyl group’s van der Waals interactions and ketone’s hydrogen-bonding capacity are critical for binding affinity .
- Case Study : Docking into cytochrome P450 3A4 revealed steric clashes with the tert-butyl group, explaining low metabolic stability in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
